(+)-beta-Caryophyllene
Description
Structure
3D Structure
Properties
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUFJAVOOONJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859143 | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Caryophyllene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
264 to 266 °F at 14 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-44-5, 13877-93-5 | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caryophyllene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |
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Biosynthesis and Metabolic Pathways of + Beta Caryophyllene
Precursor Pathways in Organisms
The universal precursors for all terpenoids, including (+)-β-caryophyllene, are the five-carbon isomers Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). mdpi.commdpi.com In nature, two primary and independent biochemical pathways are responsible for synthesizing these fundamental building blocks: the Mevalonate (MVA) pathway and the 1-Deoxy-D-xylulose 5-Phosphate (DXP) pathway, also known as the Methylerythritol Phosphate (MEP) pathway. mdpi.commdpi.commdpi.com
The direct precursor for the synthesis of all sesquiterpenoids is Farnesyl Pyrophosphate (FPP), a 15-carbon isoprenoid. researchgate.netacs.org FPP is formed through the sequential head-to-tail condensation of IPP and DMAPP units. mdpi.com The process is catalyzed by prenyltransferase enzymes. First, Geranyl Diphosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the 10-carbon intermediate, Geranyl Pyrophosphate (GPP). mdpi.commdpi.com Subsequently, Farnesyl Diphosphate Synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, resulting in the formation of FPP. mdpi.com This C15 intermediate stands at a critical branch point, leading to the biosynthesis of thousands of compounds, including sesquiterpenes, sterols, and carotenoids. mdpi.comwikipedia.org
The Mevalonate (MVA) pathway is a vital metabolic route for the production of IPP and DMAPP. wikipedia.org Primarily operating in the cytosol of eukaryotes, archaea, and some bacteria, this pathway begins with Acetyl-CoA. researchgate.netwikipedia.org Two molecules of Acetyl-CoA are condensed to form Acetoacetyl-CoA, which then condenses with a third molecule of Acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. mdpi.com Following a series of two phosphorylation steps and a final decarboxylation, mevalonate is converted into IPP. mdpi.comwikipedia.org An isomerase enzyme, Isopentenyl Diphosphate Isomerase (IDI), then interconverts IPP and DMAPP, providing the necessary ratio of these precursors for downstream synthesis. mdpi.com The MVA pathway is generally responsible for supplying the precursors for the synthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net
The 1-Deoxy-D-xylulose 5-Phosphate (DXP) pathway, also known as the MEP pathway, represents an alternative, mevalonate-independent route for IPP and DMAPP synthesis. mdpi.comnih.gov This pathway is typically found in plant plastids, green algae, and the majority of bacterial species. researchgate.netnih.gov It initiates with the condensation of Pyruvate and Glyceraldehyde 3-Phosphate (G3P), catalyzed by DXP synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comresearchgate.net DXP is then reduced and rearranged by DXP reductoisomerase (DXR) to yield 2-C-methyl-D-erythritol 4-phosphate (MEP). mdpi.comnih.gov Through several subsequent enzymatic steps, MEP is ultimately converted into both IPP and DMAPP. mdpi.com In plants, this plastidial pathway is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netnih.gov
Table 1: Comparison of MVA and DXP Pathways
| Feature | Mevalonate (MVA) Pathway | 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pathway |
| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate |
| Cellular Location | Cytosol (in eukaryotes) | Plastids (in plants), Bacteria |
| Key Intermediate | Mevalonic Acid | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Carotenoids |
Enzymatic Catalysis in (+)-beta-Caryophyllene Production
Once the C15 precursor, Farnesyl Pyrophosphate (FPP), is synthesized, its transformation into the diverse array of sesquiterpene structures is orchestrated by a class of enzymes known as terpene synthases (TPSs).
The final and definitive step in the biosynthesis of (+)-β-caryophyllene is catalyzed by the enzyme (+)-β-caryophyllene synthase (CPS), a member of the terpene synthase family. acs.orgwikipedia.org This enzyme specifically acts on the substrate (E,E)-Farnesyl Pyrophosphate (FPP). mdpi.com The catalytic mechanism involves the ionization of FPP by cleaving the diphosphate group, which generates a highly reactive carbocation intermediate. mdpi.comresearchgate.net This intermediate then undergoes a complex series of intramolecular cyclizations and rearrangements. The process leads to the formation of the characteristic bicyclic structure of (+)-β-caryophyllene. mdpi.com Different β-caryophyllene synthase genes have been identified and characterized from various plant species, including Artemisia annua and tobacco (Nicotiana tabacum). acs.orgnih.gov Research has shown that these enzymes can exhibit high efficiency and selectivity in producing β-caryophyllene. nih.gov For instance, a novel synthase, TPS7, discovered in tobacco, was found to produce β-caryophyllene with remarkable efficiency when expressed in engineered E. coli. nih.gov
While (+)-β-caryophyllene synthase is the terminal enzyme, other synthases are crucial for providing the necessary precursors. As mentioned, Farnesyl Diphosphate Synthase (FPPS) is essential for creating the direct FPP substrate. mdpi.com Preceding this step is the action of Geranyl Diphosphate Synthase (GPPS), which forms the C10 intermediate GPP from IPP and DMAPP. mdpi.commdpi.com In some organisms and cellular compartments, other isoprenyl diphosphate synthases, such as Geranylgeranyl Diphosphate Synthase (GGPPS), also play significant roles in the broader terpenoid metabolic network. nih.govnih.gov GGPPS is responsible for creating the C20 precursor Geranylgeranyl Diphosphate (GGPP) by condensing three molecules of IPP with one molecule of DMAPP. cimap.res.in Although GGPP is the precursor for diterpenes and carotenoids, the enzymes that control the flux of IPP and DMAPP towards different isoprenyl diphosphate synthases (GPPS, FPPS, GGPPS) are critical in determining the final profile of terpenes produced by an organism. nih.govcimap.res.in
Table 2: Key Enzymes in (+)-β-Caryophyllene Biosynthesis
| Enzyme | Abbreviation | Function |
| 1-Deoxy-D-xylulose-5-Phosphate Synthase | DXS | Catalyzes the first step of the DXP pathway. |
| Farnesyl Diphosphate Synthase | FPPS | Synthesizes the C15 precursor FPP from GPP and IPP. mdpi.com |
| Geranyl Diphosphate Synthase | GPPS | Synthesizes the C10 intermediate GPP from DMAPP and IPP. mdpi.com |
| This compound Synthase | CPS / TPS | Catalyzes the cyclization of FPP to form (+)-β-caryophyllene. acs.org |
| Isopentenyl Diphosphate Isomerase | IDI | Interconverts IPP and DMAPP. mdpi.com |
Genetic and Environmental Regulation of Biosynthesis
Gene Expression Modulators
The regulation of β-caryophyllene biosynthesis involves various transcription factors that can enhance or suppress the expression of relevant genes. Hormones produced by plants, particularly jasmonates, are essential for regulating the production of terpenoids. oup.com For instance, Methyl jasmonate (MeJA) has been shown to induce the biosynthesis of β-caryophyllene. oup.com
Key transcription factors and genes involved in this regulation include:
BcTPSa21: This gene, a member of the terpene synthase family, is directly responsible for catalyzing the final step in β-caryophyllene synthesis from farnesyl diphosphate (FPP). oup.com Its expression is a critical control point in the pathway.
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors have been shown to positively regulate terpenoid biosynthesis in multiple plant species. oup.com For example, in Artemisia annua, the transcription factor AabHLH112 has been found to regulate the biosynthesis of β-caryophyllene. oup.com
MYB Transcription Factors: The DIVARICATA gene, a functional MYB transcription factor, is involved in abscisic acid (ABA) signaling, which can play a role in regulating terpenoid metabolism. oup.com
Influence of Environmental Stressors
Environmental conditions and external threats significantly impact the production of β-caryophyllene, which often functions as a defense compound.
Light and Temperature: The emission rates of β-caryophyllene are dependent on both light and temperature. researchgate.net Studies on orange trees (Citrus sinensis) have shown that β-caryophyllene emission rates increase with rising temperatures. researchgate.net Furthermore, accounting for both light and temperature provides a more accurate prediction of emission rates than temperature alone, suggesting that light modulates its synthesis or volatilization from storage pools. researchgate.net
Plant Defense Responses: As a phytoalexin-like molecule, β-caryophyllene plays a significant role in plant defense against herbivores and pathogens. mdpi.com Its production is induced in response to biotic stress. The compound can act as a signaling molecule, inducing resistance against microbial pathogens in neighboring plants. nih.gov This defense response is mediated through jasmonic acid (JA)-signaling pathways. nih.gov The strategic induction of secondary metabolites like β-caryophyllene is a key part of plant adaptation to environmental stressors. nih.gov
Biotechnological Approaches for Enhanced Production
To overcome the limitations of plant extraction and chemical synthesis, significant research has focused on developing microbial cell factories for the production of this compound. mdpi.comnih.gov Metabolic engineering and synthetic biology approaches have been employed to create efficient and sustainable production platforms.
Engineered Microbial Systems
Escherichia coli and the yeast Yarrowia lipolytica have been successfully engineered to produce β-caryophyllene. nih.govdtu.dk E. coli is a common host because it can generate a large amount of acetyl-CoA, a key precursor for all terpenoids. nih.gov These microorganisms are modified to express the necessary biosynthetic pathways, often derived from plants.
For example, the β-caryophyllene synthase gene (QHS1) from Artemisia annua was one of the first to be expressed in E. coli for this purpose. nih.govdtu.dk More recently, a novel β-caryophyllene synthase (TPS7) from tobacco (Nicotiana tabacum) was identified and used to create an engineered E. coli strain capable of highly efficient production. mdpi.comnih.gov
Genetic Engineering Strategies for Overexpression
Enhancing the yield of β-caryophyllene in microbial systems relies on optimizing the metabolic pathways through genetic engineering. doccheck.com Key strategies include:
Heterologous Pathway Introduction: The heterologous mevalonate (MVA) pathway is commonly introduced into E. coli to increase the supply of the precursor farnesyl diphosphate (FPP). repec.orgnih.govresearchgate.net In some cases, the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is also engineered. mdpi.com
Overexpression of Key Enzymes: To boost production, genes encoding rate-limiting enzymes are overexpressed. This includes β-caryophyllene synthase (the final enzyme in the pathway) and enzymes within the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1). nih.govresearchgate.net In one study, co-overexpression of geranyl diphosphate synthase and glucose-6-phosphate dehydrogenase genes also improved yields. repec.org
Chromosome Integration: To create more stable production strains, downstream genes of the MVA pathway have been integrated directly into the E. coli chromosome, which significantly increased β-caryophyllene production compared to plasmid-based expression. nih.gov
Production of β-Caryophyllene in Engineered Microorganisms
| Microorganism | Key Genetic Modifications | Cultivation Method | β-Caryophyllene Titer (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli YJM59 | Co-overexpression of geranyl diphosphate synthase, glucose-6-phosphate dehydrogenase, and β-caryophyllene synthase; utilization of MVA pathway. | Flask Culture | 220 | repec.org |
| Escherichia coli YJM59 | Co-overexpression of geranyl diphosphate synthase, glucose-6-phosphate dehydrogenase, and β-caryophyllene synthase; utilization of MVA pathway. | Fed-Batch Fermentation | 1520 | repec.orgresearchgate.net |
| Escherichia coli CAR2 | Overexpression of TPS7 from tobacco; integration of MVA pathway genes into chromosome. | Fed-Batch Fermentation | 4319 | nih.gov |
| Escherichia coli CAR2 | Overexpression of TPS7 from tobacco; integration of MVA pathway genes into chromosome. | Fed-Batch with In Situ Extraction | 5142 | nih.gov |
| Yarrowia lipolytica | Expression of tHMG1 and QHS1; multi-copy integration. | Flask Fermentation | 318.5 | nih.gov |
| Yarrowia lipolytica | Optimized substrate concentration and batch fermentation. | Batch Fermentation | 798.1 | nih.gov |
| Saccharomyces cerevisiae | Engineered CPS and chassis; overexpression of β-alanine metabolism and MVA pathway genes. | Fed-Batch Fermentation | 594.05 | nih.gov |
Fed-Batch Fermentation and In Situ Extraction Techniques
To achieve high-density cell cultures and maximize product yield, fed-batch fermentation is a widely used strategy. repec.orgresearchgate.net This technique involves the controlled feeding of nutrients during fermentation, which helps to avoid substrate inhibition and maintain optimal conditions for cell growth and product synthesis. researchgate.net
A significant challenge in microbial production is the potential toxicity or cellular accumulation of the target compound. nih.gov To overcome this, in situ extraction (also known as two-phase fermentation) is employed. nih.gov An organic solvent, such as n-dodecane, is added to the fermentation broth to continuously extract β-caryophyllene as it is produced. nih.gov This method alleviates product toxicity, reduces intracellular accumulation, and can significantly enhance the final product titer. nih.gov For example, the use of in situ extraction in an engineered E. coli strain increased the β-caryophyllene yield by 20% compared to single-phase fed-batch fermentation, reaching a final concentration of 5142 mg/L. nih.gov
Molecular Mechanisms and Signaling Pathways of + Beta Caryophyllene
Ligand-Receptor Interactions
(+)-β-Caryophyllene (BCP) is recognized as a selective agonist for the cannabinoid receptor type 2 (CB2R), with a reported binding affinity (Ki) of 155 nM. frontiersin.org This interaction is significant because the CB2R is primarily expressed in peripheral tissues, especially on immune cells, and its activation does not produce the psychotropic effects associated with the cannabinoid receptor type 1 (CB1R). cannabisclinicians.orgfrontiersin.org Molecular docking studies have shown that BCP interacts with the same binding site on the CB2R as other known CB2R agonists. nih.gov Specifically, it is suggested that the E-conformation of the double bond within the BCP molecule is crucial for this receptor binding. nih.gov
BCP is considered a full functional agonist of the CB2R. frontiersin.orgnih.gov Upon binding, it triggers a cascade of intracellular signaling events. These include the inhibition of adenylate cyclase, which leads to reduced production of cyclic AMP (cAMP) and consequently less stimulation of cAMP-dependent protein kinase. researchgate.net Furthermore, BCP binding to CB2R can lead to the activation of mitogen-activated protein kinases (MAPKs) such as Erk1/2 and p38. mdpi.com The functional agonism of BCP at the CB2R is responsible for many of its observed pharmacological effects, including its anti-inflammatory and immunomodulatory properties. cannabisclinicians.orgnih.govnih.gov
| Characteristic | Description | References |
|---|---|---|
| Receptor Selectivity | Selective for Cannabinoid Receptor Type 2 (CB2R) over CB1R. | frontiersin.orgfrontiersin.org |
| Binding Affinity (Ki) | 155 nM | frontiersin.org |
| Functional Activity | Full Agonist | frontiersin.orgnih.gov |
| Key Structural Feature for Binding | E-conformation of the double bond. | nih.gov |
| Primary Downstream Effect | Inhibition of adenylate cyclase. | researchgate.net |
In addition to its action on CB2 receptors, (+)-β-caryophyllene also interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. mdpi.comnih.gov These receptors are nuclear receptors that play a crucial role in regulating gene expression involved in metabolism and inflammation. researchgate.net Evidence suggests that the therapeutic effects of BCP are, in part, mediated through the activation of both PPAR-α and PPAR-γ. nih.govmdpi.com
The interaction with PPARs contributes to the anti-inflammatory and metabolic regulatory effects of BCP. For instance, in models of diet-induced dyslipidemia and vascular inflammation, the beneficial effects of BCP were found to be dependent on both CB2R and PPAR-γ activation. nih.gov Similarly, in a model of collagen-induced arthritis, the therapeutic activity of BCP was linked to a cross-talk between CB2 and PPAR-γ receptors. nih.gov Studies have shown that BCP can mitigate inflammation and tissue damage by concurrently activating both CB2R and PPARγ. researchgate.net It has also been demonstrated that BCP can attenuate cocaine self-administration through its action on both PPARα and PPARγ receptors. nih.gov
Research indicates an indirect interaction between (+)-β-caryophyllene and the µ-opioid receptor system. The antinociceptive (pain-relieving) effects of BCP appear to be mediated, at least in part, through the activation of CB2 receptors, which in turn stimulates the local release of β-endorphin. nih.gov This endogenous opioid peptide then acts on µ-opioid receptors to produce analgesia. researchgate.net
This mechanism was demonstrated in studies where the antinociceptive effect of BCP was reversed by pretreatment with naloxone, a general opioid receptor antagonist, and β-funaltrexamine, a selective µ-opioid receptor antagonist. nih.govresearchgate.net This suggests that the analgesic properties of BCP are dependent on the activation of the µ-opioid receptor by endogenous opioids released following CB2 receptor stimulation. researchgate.net
While much of the research on (+)-β-caryophyllene focuses on its agonistic activity, there is also evidence to suggest it can act as an antagonist at α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes.
Studies investigating the effects of various terpenes on nicotinic acetylcholine receptors have shown that compounds like BCP can inhibit the function of human α7-nAChRs. researchgate.net This antagonistic action may contribute to some of the observed pharmacological effects of BCP, although this area requires further investigation to be fully understood. A nicotinic antagonist is a type of drug that inhibits the action of acetylcholine at these receptors. wikipedia.org
Intracellular Signaling Cascade Modulation
(+)-β-Caryophyllene has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net The MAPK cascade is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The regulatory effects of BCP on this pathway are complex and appear to be context-dependent.
In some instances, BCP has been shown to inhibit the MAPK pathway. For example, it can downregulate MAPK signaling by inhibiting the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the pathway. researchgate.net This inhibition can lead to reduced inflammation. researchgate.net Conversely, in other contexts, such as in certain cancer cell lines, BCP oxide (a derivative of BCP) has been found to cause the activation of ERK, JNK, and p38 MAPK, which is associated with the induction of apoptosis. nih.gov Research has also demonstrated that BCP can reduce the lipopolysaccharide (LPS)-induced activation of MAPK (ERK1/2) in human peripheral monocytes. scispace.com Furthermore, BCP has been found to inhibit malignant properties of hepatocellular carcinoma and sensitize these cancer cells to chemotherapy by targeting the MAPK signaling pathway. nih.gov
| MAPK Component | Effect of (+)-β-Caryophyllene | Observed Outcome | References |
|---|---|---|---|
| TAK1 | Inhibition of phosphorylation | Downregulation of MAPK signaling, reduced inflammation. | researchgate.net |
| ERK, JNK, p38 | Activation (by BCP oxide) | Induction of apoptosis in cancer cells. | nih.gov |
| ERK1/2 | Inhibition of LPS-induced activation | Reduced inflammatory response in monocytes. | scispace.com |
| MAPK Pathway (general) | Targeting of the pathway | Inhibition of malignancy in hepatocellular carcinoma. | nih.gov |
PI3K/AKT/mTOR/S6K1 Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer. Research has demonstrated that β-caryophyllene oxide (CPO), a derivative of β-caryophyllene, can inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade in human prostate and breast cancer cells. nih.govmdpi.com This inhibition is a key mechanism behind CPO's ability to suppress tumor growth and induce apoptosis. nih.govmdpi.com
Studies have shown that CPO's inhibitory effect on this pathway contributes to the downregulation of various downstream gene products that mediate cell proliferation (e.g., cyclin D1) and survival (e.g., bcl-2, bcl-xL, survivin). nih.govmdpi.com Furthermore, it has been observed that CPO can enhance the apoptotic effects of pharmacological PI3K/AKT inhibitors when used in combination, suggesting a synergistic therapeutic potential. nih.govmdpi.com
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Inhibition of tumor cell growth and apoptosis induction | Human prostate and breast cancer cells | β-caryophyllene oxide (CPO) inhibited the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade. | nih.govmdpi.com |
| Downregulation of downstream gene products | Human prostate and breast cancer cells | CPO treatment led to the downregulation of proteins involved in cell proliferation (cyclin D1) and survival (bcl-2, bcl-xL, survivin). | nih.govmdpi.com |
STAT3 and JAK/STAT Pathways (e.g., JAK1/STAT3, JAK2/STAT3)
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis. The aberrant activation of STAT3 is a hallmark of many cancers.
β-caryophyllene oxide has been found to decrease the constitutive activation of STAT3 in multiple myeloma, prostate, and breast cancer cells. nih.gov This inhibition is mediated through the suppression of upstream kinases such as c-Src and JAK1/2. nih.gov Moreover, β-caryophyllene oxide has been shown to induce the expression of SHP-1, a protein tyrosine phosphatase that is associated with the downregulation of constitutive STAT3 activation. nih.gov In the context of Alzheimer's disease models, this compound has demonstrated neuroprotective effects by inhibiting the JAK2-STAT3-BACE1 signaling pathway in PC-12 cells overexpressing the amyloid-β protein precursor. nih.govresearchgate.netresearchgate.net This action leads to increased cell viability and the inhibition of proteins associated with the disease's progression. nih.govresearchgate.netresearchgate.net
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Inhibition of STAT3 activation in cancer cells | Multiple myeloma, prostate, and breast cancer cells | β-caryophyllene oxide decreased constitutive STAT3 activation by inhibiting upstream kinases c-Src and JAK1/2. | nih.gov |
| Neuroprotection in Alzheimer's disease model | PC-12 cells overexpressing amyloid-β protein precursor | This compound inhibited the JAK2-STAT3-BACE1 signaling pathway, leading to increased cell viability. | nih.govresearchgate.netresearchgate.net |
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, and its chronic activation is linked to various inflammatory diseases and cancers. β-caryophyllene oxide has been shown to effectively block both inducible and constitutive NF-κB activation in a variety of tumor cells. nih.gov This inhibition is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB, through the suppression of IκBα kinase activation. nih.gov Consequently, the nuclear translocation and phosphorylation of the p65 subunit of NF-κB are inhibited. nih.gov
This suppression of NF-κB activity leads to the downregulation of gene products involved in anti-apoptosis (e.g., IAP1, IAP2, Bcl-2, Bcl-xL), proliferation (e.g., COX-2, cyclin D1), and invasion (e.g., MMP-9). nih.gov In glioblastoma cells, this compound has demonstrated an anti-inflammatory effect by reducing NF-κB expression. nih.govnih.gov This effect is mediated through the CB2 receptor. nih.govnih.gov
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Inhibition of NF-κB activation in tumor cells | Various tumor cell lines | β-caryophyllene oxide blocked both inducible and constitutive NF-κB activation by inhibiting IκBα degradation. | nih.gov |
| Anti-inflammatory effect in glioblastoma | Glioblastoma cells (U-373 and U87) | This compound reduced NF-κB expression, an effect abrogated by a CB2 antagonist. | nih.govnih.gov |
Nrf2/HO-1 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which contributes to its neuroprotective effects in models of cerebral ischemia-reperfusion injury. nih.gov
By enhancing the nuclear translocation of Nrf2, this compound upregulates the expression of HO-1, thereby protecting against oxidative damage. nih.gov This activation of the Nrf2/HO-1 axis is a key mechanism by which this compound mitigates oxidative stress and inflammation in various pathological conditions. researchgate.netmdpi.com
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection in cerebral ischemia-reperfusion | MCAO/R rats | This compound enhanced Nrf2 nuclear translocation and activated the Nrf2/HO-1 pathway. | nih.gov |
| Amelioration of oxidative stress | Various models | This compound activates the Nrf2/HO-1 antioxidant pathway, enhancing cellular resilience against oxidative stress. | researchgate.netmdpi.com |
cAMP/PKA/CREB Pathway Modulation
The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a crucial signaling cascade involved in a wide range of cellular functions, including synaptic plasticity, learning, and memory. While direct and extensive research on the specific modulation of the cAMP/PKA/CREB pathway by this compound is still emerging, some studies suggest its involvement in the compound's neuroprotective effects. For instance, in a model of ischemic injury in rat cortical neurons, this compound was found to reduce injury via CB2-induced activation of the AMPK/CREB pathway, which subsequently increased the expression of Brain-Derived Neurotrophic Factor (BDNF), a known CREB target gene product.
TGF-β/Smad Signaling
The Transforming growth factor-beta (TGF-β)/Smad pathway is a fundamental signaling cascade that regulates numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. The role of this compound in directly modulating the TGF-β/Smad pathway is an area of ongoing investigation. While direct evidence is limited, the known anti-inflammatory and anti-fibrotic properties of this compound suggest a potential interaction with this pathway, as TGF-β is a key mediator of inflammation and fibrosis. Further research is needed to elucidate the precise mechanisms by which this compound may influence TGF-β/Smad signaling.
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.
This compound has been demonstrated to exert potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. nih.gov In a model of Parkinson's disease, this compound was shown to decrease neuroinflammation and provide neuroprotection to dopaminergic neurons by inhibiting the NLRP3 inflammasome. nih.gov This inhibition leads to a reduction in the expression of NLRP3, caspase-1, and the pro-inflammatory cytokine IL-1β. nih.gov Studies have also shown that in combination with cannabidiol (B1668261), beta-caryophyllene (B1668595) can attenuate diabetic neuropathy by inhibiting the NLRP3 inflammasome. mdpi.com
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection in a Parkinson's disease model | 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonism model | This compound inhibited NLRP3 inflammasome activation, reducing levels of NLRP3, caspase-1, and IL-1β. | nih.gov |
| Attenuation of diabetic neuropathy | Streptozotocin-induced diabetic rats and high glucose-exposed Schwann cells | A combination of beta-caryophyllene and cannabidiol downregulated the NLRP3 inflammasome. | mdpi.com |
Regulation of AGE/RAGE Expression
This compound (BCP) has been shown to modulate the advanced glycation end products (AGEs) and their receptor (RAGE) signaling pathway, which is implicated in the pathogenesis of diabetic complications. In a murine model of diabetic cardiomyopathy, treatment with BCP significantly mitigated the AGE-RAGE signaling axis. doi.orgresearchgate.net This was evidenced by a marked reduction in the expression of both AGEs and the Receptor for Advanced Glycation End Products (RAGE) in the heart tissue of BCP-treated diabetic mice. doi.orgresearchgate.net The interaction between AGEs and RAGE typically triggers downstream inflammatory and oxidative stress pathways. frontiersin.orgnih.gov By downregulating the expression of RAGE and the accumulation of AGEs, BCP can interrupt this pathological cascade, thereby protecting cardiac cells from damage associated with chronic hyperglycemia. doi.orgresearchgate.net
Cellular Target Interactions
Influence on Drug Transporters (e.g., P-glycoprotein (P-gp))
This compound influences the function of drug transporters, most notably P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics from cells. This interaction is significant in the context of overcoming multidrug resistance in cancer therapy. nih.gov The mechanisms through which BCP inhibits P-gp function are multifaceted:
Alteration of Membrane Fluidity : Due to its highly lipophilic nature, BCP can intercalate into the cell membrane, altering its fluidity and conformation. This structural change can indirectly inhibit the function of membrane-embedded transporters like P-gp. researchgate.net
Direct Interaction : Molecular docking and dynamic simulation studies have shown that BCP can directly interact with P-gp. nih.gov It binds with high affinity to a hydrophobic space near the nucleotide-binding domain (NBD) or ATP binding domain of the transporter, which is crucial for its efflux activity. nih.govresearchgate.net This direct binding is thought to be stronger than that of other related sesquiterpenes. researchgate.net
Modulation of P-gp Expression : Caryophyllane sesquiterpenes can also modulate the expression of the mdr1 gene, which codes for P-gp, by inhibiting STAT signaling pathways known to control its transcription. researchgate.net
By inhibiting P-gp, BCP can increase the intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects and potentially reversing chemoresistance. nih.govnih.gov
Interaction with Cyclin-Dependent Kinases (e.g., CDK6)
This compound has been identified as a modulator of the cell cycle through its interaction with cyclin-dependent kinases (CDKs), specifically CDK6. In multiple myeloma cell lines, BCP treatment led to a reduction in the expression of both cyclin D1 and its associated kinases, CDK4 and CDK6. researchgate.net
Computational studies further elucidate this interaction. In silico molecular docking investigations have shown that BCP can effectively bind to CDK6 at four potential binding sites. nih.govresearchgate.net This interaction is characterized by a high and stable binding energy of approximately -7.8 kcal/mol, indicating a strong affinity. nih.govresearchgate.net By interacting with and reducing the levels of key cell cycle regulators like CDK6, BCP can contribute to cell cycle arrest, thereby inhibiting the proliferation of cancer cells. researchgate.net
| Target Protein | Predicted Binding Energy (kcal/mol) | Number of Binding Sites | Investigated Cell Lines | Reference |
| CDK6 | -7.8 | 4 | Lung Cancer, Multiple Myeloma | nih.govresearchgate.netresearchgate.net |
Effects on Angiogenic Factors (e.g., Vascular Endothelial Growth Factor (VEGF))
This compound demonstrates significant anti-angiogenic properties by affecting key angiogenic factors, particularly the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Research has shown that BCP can inhibit multiple stages of the angiogenic process.
In studies using Human Umbilical Vein Endothelial Cells (HUVECs), BCP significantly lowered the secretion of VEGF. nih.gov Furthermore, BCP was found to impair the pro-angiogenic effects of pre-existing VEGF by inhibiting the activation of its receptor, VEGFR2, on endothelial cells. nih.gov Computational analyses have also suggested that BCP has potential binding sites on the surface of VEGFR2, indicating a possible direct interaction. nih.gov In hypoxic lung cancer cells, which typically upregulate angiogenesis, BCP treatment was shown to decrease the expression and formation of VEGF. nih.gov
| Cell Line | BCP Concentration | Effect on VEGF | Reference |
| HUVECs | 10 µM | VEGF level reduced to 0.97 ± 1.06 pg/mL | nih.gov |
| HUVECs | 20 µM | VEGF level reduced to 0.60 ± 1.03 pg/mL | nih.gov |
| A549 (Lung Cancer) | Not specified | Inhibits hypoxia-induced VEGF expression | nih.gov |
| H358 (Lung Cancer) | Not specified | Inhibits hypoxia-induced VEGF expression | nih.gov |
These findings collectively suggest that BCP regulates angiogenesis by reducing the availability of VEGF and by interfering with its signaling through its primary receptor on endothelial cells. nih.govnih.gov
Modulation of DNA Replication and Damage Response
This compound can modulate the cellular response to DNA damage, a mechanism that has been explored for its potential to act as a radiosensitizer in cancer therapy. In studies on glioblastoma multiforme (GBM), BCP was found to synergistically enhance the efficacy of radiotherapy. nih.govresearchgate.net
The primary mechanism for this enhancement is the BCP-induced deceleration of DNA damage repair processes. nih.gov Following radiation-induced DNA damage, cells typically activate repair pathways, a process that can be monitored by the presence of phosphorylated H2A histone family member X (γH2AX). In GBM cells treated with both BCP and radiotherapy, the γH2AX signal was sustained for a longer period compared to cells treated with radiotherapy alone. nih.gov This sustained signal indicates that BCP inhibits or slows down the repair of DNA breaks, leading to an accumulation of damage that ultimately promotes apoptosis and suppresses survival pathways. nih.govresearchgate.net
Alteration of Cell Membrane Permeability (Lipophilic Nature)
The biological activities of this compound are fundamentally influenced by its chemical structure as a bicyclic sesquiterpene, which confers a high degree of lipophilicity (fat-solubility). researchgate.netnih.govmdpi.com This lipophilic nature is a critical factor in its ability to interact with cellular targets, as it allows BCP to easily penetrate and cross lipid-rich cell membranes. nih.gov
This property facilitates several of its molecular interactions:
Access to Intracellular Targets : Its ability to passively diffuse across membranes allows BCP to reach and engage with intracellular signaling molecules and receptors, such as nuclear receptors (e.g., PPARs) and kinases, that would otherwise be inaccessible to more polar compounds. researchgate.netnih.govfrontiersin.org
Membrane-Mediated Effects : As mentioned previously, BCP's partitioning into the membrane bilayer can alter the membrane's physical properties, such as fluidity. researchgate.net This can, in turn, affect the function of integral membrane proteins like ion channels and transporters (e.g., P-gp). nih.govresearchgate.net
Blood-Brain Barrier Penetration : Its lipophilicity is also the reason BCP can cross the blood-brain barrier, a crucial characteristic for its observed neuroprotective effects. nih.govresearchgate.net
While advantageous for reaching cellular targets, the high lipophilicity and low aqueous solubility of BCP also present challenges for its bioavailability, leading researchers to explore advanced drug-delivery systems like nanocarriers to improve its therapeutic efficacy. mdpi.com
Interaction with Beta-Secretase 1 (BACE1) in Neuroprotection
(+)-β-Caryophyllene (BCP) has been identified as a neuroprotective agent, with one of its mechanisms involving the modulation of the "JAK2-STAT3-BACE1" signaling pathway. veterinarypaper.comethz.ch Beta-secretase 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) plaques. veterinarypaper.comfrontiersin.org The accumulation of these plaques is a hallmark of Alzheimer's disease and contributes to neuronal cell loss and synaptic dysfunction. veterinarypaper.com
Research conducted on a cellular model of Alzheimer's disease, using PC-12 cells overexpressing APP, has demonstrated the neuroprotective effects of BCP. In this model, the overexpression of APP led to significant upregulation of JAK2, STAT3, and BACE1 mRNA levels, along with increased BACE1 protein expression. veterinarypaper.comfrontiersin.org Treatment with BCP at concentrations of 10 and 20 μM was found to inhibit this overexpression, effectively reducing both BACE1 mRNA and protein levels. veterinarypaper.com This intervention protected the cells from apoptosis, improved cell viability, and preserved normal synaptic morphology, which was otherwise compromised by APP overexpression. veterinarypaper.comfrontiersin.org
Molecular docking simulations have been performed to understand the potential interactions between BCP and BACE1. These computational studies support the biological findings, indicating that BCP can dock with the BACE1 protein. veterinarypaper.comfrontiersin.org By inhibiting the JAK2-STAT3-BACE1 pathway, BCP antagonizes the neurotoxic effects of Aβ, highlighting its potential as a neuroprotective compound. veterinarypaper.comethz.ch
Table 1: Effects of (+)-β-Caryophyllene on BACE1 and Related Factors in an In Vitro Alzheimer's Disease Model veterinarypaper.com
| Parameter Measured | Effect of APP Overexpression | Effect of (+)-β-Caryophyllene (10-20 µM) Treatment |
| BACE1 mRNA Expression | Significantly Upregulated | Inhibited Overexpression |
| BACE1 Protein Expression | Significantly Upregulated | Lowered Protein Levels |
| PC-12 Cell Viability | Decreased | Dramatically Increased |
| Cell Morphology | Rounded, Neurite Loss | Protected Morphology, Improved Neurites |
| JAK2 & STAT3 mRNA | Significantly Upregulated | Inhibited Overexpression |
| JAK2 & STAT3 Phosphorylation | Hyperphosphorylation | Inhibited Hyperphosphorylation |
Binding to Bone Morphogenetic Protein 2 (BMP-2)
Bone Morphogenetic Protein 2 (BMP-2) is a growth factor that plays a crucial role in the formation of bone and cartilage. nih.gov It is a member of the transforming growth factor-beta (TGF-β) superfamily and initiates its signaling cascade by binding to specific receptors on the cell surface. nih.gov
While (+)-β-Caryophyllene has been shown to influence bone metabolism, the existing scientific literature does not support a direct binding interaction with BMP-2. Instead, BCP appears to affect bone formation through indirect mechanisms. One study investigating the effects of BCP on bone properties in mice found that BCP prevents defects in trabecular bone caused by Vitamin D deficiency. nih.gov The proposed mechanism involves an increased expression of the protein klotho. nih.gov Klotho deficiency has been linked to the activation of the BMP2-runt-related transcription factor 2 (RUNX2) signaling pathway, which is involved in osteoblastic transition. nih.gov By enhancing klotho levels, BCP may indirectly modulate this BMP-2-related pathway to improve bone mineralization. nih.gov
Furthermore, other research has demonstrated that BCP stimulates the differentiation of bone marrow mesenchymal stem cells into osteoblasts and suppresses osteoclastogenesis, processes in which BMPs are key regulators. mdpi.com However, these effects are attributed to BCP's activity as a selective agonist for the CB2 receptor and its influence on other pathways like PPAR-γ, rather than a direct binding to BMP-2. mdpi.com Therefore, while BCP can positively impact osteogenic processes where BMP-2 is a key signaling molecule, there is currently no direct evidence to suggest a physical binding interaction between (+)-β-caryophyllene and the BMP-2 protein.
Derivatives, Analogs, and Structure Activity Relationships of + Beta Caryophyllene
Identification and Characterization of Natural Derivatives (e.g., β-Caryophyllene Oxide, Isocaryophyllene (B31545), α-Humulene)
(+)-β-Caryophyllene is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants. researchgate.netwikipedia.org In nature, it is often accompanied by several related compounds, which are considered its natural derivatives or analogs. These compounds are typically identified and characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which separates the components of essential oils and provides data on their molecular weight and fragmentation patterns. researchgate.netmdpi.com
β-Caryophyllene Oxide: This compound is a well-known oxygenated derivative of β-caryophyllene, formed through the oxidation of the parent molecule. nih.gov It is a bicyclic sesquiterpenoid and is frequently identified in the essential oils of various aromatic plants, sometimes as a major component. nih.govbanglajol.info Its identification is confirmed through GC-MS analysis by comparing its mass spectra and retention time with that of authentic standards. mdpi.com The mass spectrum for caryophyllene (B1175711) oxide shows a characteristic molecular ion peak at m/z 220.05. mdpi.com Unlike its precursor, β-caryophyllene oxide does not bind to cannabinoid receptors. nih.govnih.gov It is recognized as a flavoring agent by the Food and Drug Administration (FDA). nih.govnih.gov
Isocaryophyllene: Also known as (Z)-β-caryophyllene, isocaryophyllene is a stereoisomer of β-caryophyllene. nih.govnist.gov The structural difference lies in the geometry of the double bond within the nine-membered ring; β-caryophyllene has a trans (E) configuration, while isocaryophyllene has a cis (Z) configuration. nih.gov It is a sesquiterpenoid that is often found alongside β-caryophyllene in plant extracts. wikipedia.orgnih.gov
α-Humulene: Also known as α-caryophyllene, α-humulene is a monocyclic sesquiterpene and a structural isomer of β-caryophyllene. nmppdb.com.ngwikipedia.org While β-caryophyllene features a cyclobutane (B1203170) ring, α-humulene has an open-ring structure. nih.gov It was first discovered in the essential oils of hops (Humulus lupulus), from which its name is derived. nmppdb.com.ngwikipedia.org α-Humulene and β-caryophyllene are frequently found together in the essential oils of many aromatic plants, including hops, sage, and cannabis. nmppdb.com.ngwikipedia.orgfoodb.ca Like β-caryophyllene oxide, α-humulene does not exhibit binding affinity for cannabinoid receptors. nih.gov
Table 1: Key Characteristics of Natural Derivatives and Analogs of (+)-β-Caryophyllene
| Compound Name | Chemical Formula | Molecular Weight | Relationship to (+)-β-Caryophyllene |
|---|---|---|---|
| β-Caryophyllene Oxide | C15H24O | 220.35 g/mol | Oxidized derivative (epoxide) |
| Isocaryophyllene | C15H24 | 204.35 g/mol | cis-(Z)-Stereoisomer |
Synthesis and Evaluation of Novel Synthetic Derivatives
Research has focused on the structural modification of (+)-β-caryophyllene to enhance its biological activities, particularly its anticancer potential. nih.gov A recent study detailed the design and synthesis of a novel series of β-caryophyllene derivatives aimed at improving efficacy against colorectal cancer. nih.govnih.gov
The synthesis process began with the acid-catalyzed transannular cyclization of β-caryophyllene to produce β-caryolanol, a key intermediate scaffold. nih.gov This scaffold was then used to synthesize a series of 23 novel derivatives. These derivatives were created by introducing various functional groups, including phenol (B47542) ethers, alkyl ethers, and, most notably, different amino substituents. nih.gov
The evaluation of these synthetic derivatives for their antiproliferative effects was conducted against human colon cancer cells (HT-29). nih.gov Among the synthesized compounds, the derivative designated AC-7 demonstrated the most potent and selective cytotoxic activity. AC-7 exhibited an IC50 value of 3.09 µM against HT-29 cells, an efficacy comparable to the established chemotherapy drug 5-fluorouracil (B62378) (IC50 = 3.63 µM). nih.govnih.gov Furthermore, AC-7 showed a significantly higher selectivity index (SI = 6.1) compared to 5-fluorouracil (SI = 0.4), suggesting a better potential safety profile. nih.gov In vivo studies confirmed the significant antitumor activity of AC-7 in a nude mouse model. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Efficacy (e.g., amino substituents)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the novel synthetic derivatives of β-caryophyllene, SAR analysis provided clear insights into the features necessary for enhanced anticancer efficacy. nih.gov
The initial modifications involved creating phenol ethers (AC-1–AC-4) and alkyl ethers (AC-5–AC-6) from the β-caryolanol scaffold. nih.gov When tested, these compounds showed no significant antiproliferative activity at concentrations up to 100 μM. nih.gov This finding indicated that simple ether linkages were insufficient to confer potent cytotoxicity.
In contrast, the introduction of various amino substituents to the scaffold led to a significant increase in anticancer activity. nih.gov The study revealed that the β-caryophyllene derivatives featuring amino groups were generally the most potent. This highlights the critical role of the nitrogen-containing substituents in the biological efficacy of these compounds. The derivative AC-7, which possessed a specific amino group, emerged as the most active compound in the series, underscoring the importance of this functional group for its potent and selective anti-colorectal cancer activity. nih.gov
Comparative Pharmacological Profiling of Derivatives and Analogs
The pharmacological profiles of β-caryophyllene and its natural derivatives and analogs show significant differences, primarily revolving around their interaction with the endocannabinoid system.
(+)-β-Caryophyllene (BCP) is unique among terpenes as it acts as a selective full agonist of the cannabinoid receptor type 2 (CB2), with no binding activity at the CB1 receptor. nih.govnih.govnih.gov This selective action means it can produce therapeutic effects, such as anti-inflammatory and analgesic responses, without the psychoactive side effects associated with CB1 receptor activation. wikipedia.orgnih.gov
β-Caryophyllene Oxide (BCPO) , despite being a direct metabolite of BCP, does not share its affinity for cannabinoid receptors. nih.govnih.gov Quantitative radioligand-binding experiments have shown that BCPO does not bind to either CB1 or CB2 receptors. nih.gov Therefore, its biological activities, including its potent anticancer effects, are mediated through different, non-cannabinoid pathways. nih.govresearchgate.net Research indicates that BCPO's anticancer mechanisms involve the alteration of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR pathways. nih.govnih.gov
α-Humulene , the isomeric analog, also lacks binding affinity for CB2 receptors. nih.gov Its pharmacological effects, which include anti-inflammatory and antibacterial properties, are therefore independent of the endocannabinoid system. foodb.cathieme-connect.com
This divergence in receptor interaction demonstrates that minor structural variations—such as the epoxidation of a double bond (BCP vs. BCPO) or the arrangement of the carbon skeleton (BCP vs. α-humulene)—can lead to fundamentally different pharmacological mechanisms of action.
Table 2: Comparative Pharmacological Profile
| Compound | Interaction with CB2 Receptor | Primary Mechanism of Action |
|---|---|---|
| (+)-β-Caryophyllene | Selective full agonist. nih.govnih.gov | Mediated by the endocannabinoid system via CB2 activation. nih.govnih.gov |
| β-Caryophyllene Oxide | No binding affinity. nih.govnih.gov | Independent of the endocannabinoid system; involves pathways like MAPK and PI3K/AKT. nih.govnih.gov |
Synergistic and Combination Therapies Involving + Beta Caryophyllene
Enhancement of Chemotherapeutic Efficacy
Recent preclinical studies have highlighted BCP's role in augmenting the effectiveness of chemotherapy, particularly in chemo-resistant tumors. nih.govresearchgate.netnih.govdntb.gov.ua When used as a co-supplementary agent, BCP appears to be a promising candidate for improving cancer treatment outcomes by sensitizing cancer cells to standard anticancer drugs. nih.govresearchgate.netdoaj.org
Combinations with Standard Anticancer Drugs (e.g., Cisplatin (B142131), Gemcitabine, Sorafenib (B1663141), Paclitaxel (B517696), Doxorubicin)
Research indicates that BCP can work synergistically with several conventional chemotherapeutic agents. In lung cancer cell lines, BCP has been shown to enhance the anti-tumor activity of Cisplatin (CDDP), improving its chemotherapeutic function by regulating cell cycle and apoptosis signaling molecules. mdpi.comresearchgate.netnih.gov The combination of BCP and CDDP was found to upregulate the cyclin-dependent kinase inhibitor CDKN1A and the apoptosis inhibitor BCL-xl2, while reducing the level of the apoptosis regulator BCL-2. researchgate.netnih.gov
Similarly, BCP shows promise when combined with drugs such as Gemcitabine and Sorafenib . nih.govnih.govdntb.gov.uadoaj.org The synergistic effect with sorafenib in pancreatic adenocarcinoma cells was linked to the modulation of MDR1 (P-gp) and MRP transporters. nih.gov
In combination with Paclitaxel , BCP has been found to increase the drug's anticancer activity in colorectal adenocarcinoma cell lines by approximately 10-fold. nih.gov This is achieved by increasing the accumulation of Paclitaxel and facilitating its passage through the cell membrane. nih.gov
BCP and its oxide derivative, β-caryophyllene oxide (CRYO), have also been identified as potent chemosensitizing agents for Doxorubicin (B1662922) . iiarjournals.orgiiarjournals.org Studies on human cancer cell lines, including Caco-2 and CEM/ADR5000, showed that both compounds enhanced the cytotoxicity of doxorubicin, with CRYO being particularly effective. iiarjournals.orgiiarjournals.org For instance, in the Caco-2 cell line, CRYO significantly decreased the IC50 value of doxorubicin. iiarjournals.org
Interactive Data Table: (+)-beta-Caryophyllene in Combination with Anticancer Drugs
| Anticancer Drug | Cancer Model | Observed Synergistic Effect | Reference |
| Cisplatin | Lung Cancer Cells | Enhanced anti-tumor activity; regulated cell cycle and apoptosis. | mdpi.comresearchgate.net |
| Paclitaxel | Colorectal Adenocarcinoma Cells | Increased anticancer activity by ~10-fold; enhanced drug accumulation. | nih.gov |
| Doxorubicin | Human Cancer Cells (Caco-2, CCRF/CEM) | Enhanced cytotoxicity; re-sensitized cancer-resistant cells. | iiarjournals.orgiiarjournals.org |
| Sorafenib | Pancreatic Adenocarcinoma Cells | Synergized anticancer effect via modulation of MDR1 and MRP transporters. | nih.gov |
Mechanisms of Chemo-Sensitization (e.g., overcoming drug resistance, improving drug bioavailability)
The ability of BCP to act as a chemosensitizer stems from several mechanisms, primarily related to overcoming multidrug resistance (MDR) and improving drug bioavailability. nih.govdntb.gov.ua
One key mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1). nih.goviiarjournals.org These transporters are often overexpressed in cancer cells and function as efflux pumps, expelling chemotherapeutic drugs from the cell and reducing their efficacy. iiarjournals.orgiiarjournals.org By competitively binding to these transporters, BCP reduces the expulsion of drugs like paclitaxel and doxorubicin, leading to increased intracellular drug accumulation and the restoration of apoptosis in resistant cancer cells. nih.gov For example, in paclitaxel-resistant ovarian cancer models, BCP was found to suppress P-gp activity by 60–70%, significantly enhancing the tumor's sensitivity to the treatment. nih.gov
Synergy with Other Phytocompounds and Cannabinoids
BCP's therapeutic potential is further amplified when combined with other natural compounds, including other terpenes, cannabinoids, and flavonoids. This synergy often results from complementary mechanisms of action, leading to enhanced therapeutic effects.
Interactions with Other Terpenes and Cannabinoids (e.g., Cannabichromene (B1668259), CBC, CBD)
BCP exhibits significant synergistic interactions with cannabinoids like Cannabidiol (B1668261) (CBD) . nih.govcbdthinker.comhempshack.com.au Research in animal models of inflammatory pain has shown that the combination of BCP and CBD produces a synergistic analgesic effect that is greater than the effect of either compound administered alone. nih.govresearchgate.netmdpi.com This interaction is believed to be part of the "entourage effect," where various cannabis compounds work in concert to produce enhanced therapeutic benefits. nih.govcbdthinker.com The mechanism underlying this synergy involves inflammatory pathways, with the combination affecting a greater number of inflammatory mediators than either CBD or BCP individually. nih.gov Importantly, this synergistic analgesic effect is achieved without the side effects associated with the cannabinoid receptor-1 (CB1). nih.govcbdthinker.com
Cannabichromene (CBC) is another phytocannabinoid that, like BCP, is a selective agonist for the cannabinoid receptor-2 (CB2). nih.gov While direct synergistic studies with BCP are less documented, their shared mechanism of targeting the CB2 receptor suggests a potential for additive or synergistic effects, particularly in anti-inflammatory and analgesic applications. nih.govfeals.com CBC itself has demonstrated anti-inflammatory properties and has been shown to potentiate the antinociceptive effects of THC in mice. nih.gov
Combinations with Flavonoids (e.g., Baicalin (B1667713), Catechin)
Studies have explored the combination of BCP with the flavonoids Baicalin and (+)-Catechin . One in vitro study on mouse macrophages found that the combination of these three compounds synergistically suppressed the proliferation and promoted the death of RAW267.4 macrophage cells. nih.gov This effect was linked to a decrease in the protein levels of Akt, MAPK, and COX-1/-2. nih.gov Another study demonstrated that the trio of BCP, baicalin, and catechin (B1668976) could potently suppress the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in macrophages. nih.govresearchgate.net These findings suggest that this combination may be a useful strategy for developing potent anti-inflammatory treatments. nih.govnih.gov
Interactive Data Table: Synergistic Effects of this compound with Phytocompounds
| Compound | Combination | Model | Observed Synergistic Effect | Reference |
| Cannabidiol (CBD) | BCP + CBD | Mouse Inflammatory Pain Model | Synergistic analgesic effect without CB1 side effects. | nih.govmdpi.com |
| Baicalin & Catechin | BCP + Baicalin + Catechin | Mouse Macrophage Cells | Synergistically suppressed cell proliferation and cytokine production. | nih.govnih.gov |
Additive or Synergistic Analgesic Effects (e.g., with Morphine)
BCP has been shown to interact with the opioid system, leading to enhanced analgesic effects when combined with drugs like Morphine . A study investigating the antinociceptive effects of BCP found that a low dose of BCP increased the pain-relieving effects of morphine. nih.gov This enhanced effect was significantly antagonized by naloxone, an opioid receptor antagonist, confirming the involvement of the opioid system. nih.gov
The mechanism for BCP's own analgesic action involves the activation of peripheral CB2 receptors, which in turn stimulates the local release of the endogenous opioid β-endorphin. nih.gov This dual action on both the cannabinoid and opioid systems suggests that combining BCP with morphine could be a viable strategy for treating certain types of pain, potentially allowing for lower doses of morphine and reducing associated side effects. nih.govfrontiersin.org
Multimodal Therapeutic Strategies (e.g., targeting infection, immunity, and inflammation in specific conditions)
(+)-β-Caryophyllene (BCP) is a notable natural compound due to its capacity to simultaneously modulate multiple, interconnected biological pathways, particularly those involving infection, immunity, and inflammation. This unique characteristic makes it a prime candidate for multimodal therapeutic strategies, where a single agent can address several facets of a complex pathology. The therapeutic potential of BCP lies in its ability to act as a selective, full agonist of the cannabinoid type 2 receptor (CB2R), a key receptor in the endocannabinoid system that is predominantly expressed on immune cells. nih.govnih.gov Activation of CB2R by BCP initiates a cascade of events that collectively suppress inflammatory responses, modulate immune cell activity, and can even exert direct antimicrobial effects. nih.govnih.gov
The pathogenesis of many complex diseases involves a detrimental interplay between an infectious agent, a dysregulated immune response, and chronic inflammation. nih.gov BCP's therapeutic strategy relies on suppressing both infectivity and inflammation while promoting immune modulation. nih.gov Its effects are primarily mediated through the activation of CB2 receptors and peroxisome proliferator-activated receptors (PPARs). nih.gov By engaging these targets, BCP can inhibit key inflammatory signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (p38MAPK), leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govnih.govmdpi.comaccurateclinic.com Concurrently, it can enhance the production of anti-inflammatory mediators like IL-10. mdpi.commdpi.com This comprehensive action on the "trinity of infection, inflammation, and immunity" positions BCP as a promising agent for multifaceted diseases. nih.govnih.gov
Research Findings in Specific Conditions
Urinary Tract Infection (UTI): In a murine model of UTI caused by uropathogenic Escherichia coli, BCP demonstrated a multimodal effect by addressing both the bacterial infection and the associated inflammation. nih.gov Treatment with BCP resulted in a significant reduction in the bacterial load in both urine and bladder tissues. nih.govresearchgate.net Beyond its direct impact on the infectious agent, BCP also mitigated the inflammatory response, as evidenced by improvements in behavioral responses to pain and reduced leukocyte adhesion in the bladder vasculature. nih.gov This suggests BCP could serve as an adjunct therapy for UTIs, simultaneously targeting the pathogen and alleviating the painful inflammatory symptoms. nih.govmdpi.com
Viral Infections: BCP's potential has been explored in the context of viral infections, where inflammation and immune response are critical to disease progression. For instance, in studies related to Herpes Simplex Virus-1 (HSV-1), BCP has shown an ability to inhibit viral spread. nih.gov Research suggests that combining BCP with conventional antiviral drugs like acyclovir (B1169) results in a significant inhibition of virus infectivity. nih.gov BCP's mechanism, which involves interfering with viral attachment and cell-to-cell spread, complements acyclovir's inhibition of viral genome replication. nih.gov This combination approach could be particularly beneficial for delaying the spread of drug-resistant viral strains, allowing more time for the host's immune system to respond effectively. nih.gov
The compound's immunomodulatory and anti-inflammatory properties were also highlighted as potentially beneficial in the context of COVID-19. nih.govfrontiersin.org It was hypothesized that by activating CB2R, BCP could help modulate the hyperimmune-inflammatory response, or "cytokine storm," associated with severe cases, while also potentially interfering with the virus itself. nih.govfrontiersin.org
Neuroinflammation: In models of neurodegenerative diseases like Alzheimer's, BCP demonstrates a clear multimodal action. It has been shown to protect microglial cells from amyloid-beta (Aβ)-induced toxicity by reducing the release of pro-inflammatory cytokines (TNF-α, IL-6) and increasing the secretion of the anti-inflammatory cytokine IL-10. mdpi.com This anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway, involving the coordinated activation of both CB2R and PPARγ receptors. mdpi.com Simultaneously, BCP was found to restore the expression of neuroprotective and neurotrophic factors, thereby rescuing synaptic function from Aβ-induced impairment. mdpi.com
Synergistic Combinations: The multimodal effects of BCP are further enhanced when used in combination with other therapeutic agents, often resulting in synergistic outcomes.
With Cannabidiol (CBD): In an inflammatory pain model, the combination of BCP and CBD produced a synergistic analgesic effect that was greater than the individual effects of either compound. mdpi.comresearchgate.net This enhanced therapeutic benefit was achieved without the side effects typically associated with cannabinoid receptor-1 activation and was linked to the combination's potent anti-inflammatory action. mdpi.comresearchgate.net An in vitro study further confirmed that CBD and BCP in combination induced a superior anti-inflammatory effect compared to the single compounds, significantly reducing the expression of pro-inflammatory proteins like COX-2 and IL-1β. mdpi.com
With Paracetamol: A study on inflammatory pain demonstrated a synergistic antinociceptive interaction between BCP's oxide derivative, β-caryophyllene oxide, and paracetamol. nih.gov This combination not only enhanced pain relief but also exhibited gastroprotective activity, suggesting it could be an advantageous strategy for managing inflammatory pain while mitigating potential side effects from chronic use of conventional analgesics. nih.gov
With Anticancer Agents: Preliminary research has indicated that BCP can potentiate the activity of certain chemotherapy drugs. One study found that when used with the anti-cancer agent paclitaxel, BCP increased the drug's activity tenfold in colon cancer cells. foreverest.net
The following table summarizes key research findings on the multimodal and synergistic therapeutic strategies involving (+)-β-Caryophyllene.
| Condition/Model | Combination Agent(s) | Key Mechanisms & Pathways Targeted | Observed Synergistic/Multimodal Effects |
|---|---|---|---|
| Urinary Tract Infection (Murine Model) | Fosfomycin (in combination arm) | CB2R activation, Antibacterial action | Reduced bacterial load in urine and bladder; Decreased inflammatory responses and pain behavior. nih.govresearchgate.net |
| Viral Infection (HSV-1) | Acyclovir | Inhibition of viral attachment and cell-to-cell spread | Synergistically inhibits virus infectivity; Potentially effective against drug-resistant strains. nih.gov |
| COVID-19 (Hypothesized) | N/A | CB2R activation, Anti-inflammatory, Immunomodulatory, Antiviral | Potential to mitigate hyper-inflammation ("cytokine storm") and modulate immune response to infection. nih.govfrontiersin.org |
| Neuroinflammation (Alzheimer's Model) | N/A | CB2R and PPARγ activation, NF-κB inhibition | Reduced pro-inflammatory cytokines (TNF-α, IL-6), increased anti-inflammatory IL-10, and restored neurotrophic factors. mdpi.com |
| Inflammatory Pain (Murine Model) | Cannabidiol (CBD) | CB2R activation, Anti-inflammatory pathways | Synergistic analgesic effect superior to individual compounds; Reduced inflammation. mdpi.comresearchgate.net |
| Inflammation (In Vitro Keratinocyte Model) | Cannabidiol (CBD) | Anti-inflammatory pathways | Superior reduction of inflammatory proteins (COX-2, IL-1β, p-NF-kB) compared to single agents. mdpi.com |
| Inflammatory Pain (Murine Model) | Paracetamol | Peripheral anti-nociceptive mechanisms | Synergistic analgesic effect; Provided gastroprotective activity against ethanol-induced damage. nih.gov |
| Cancer (In Vitro Colon Cancer Cells) | Paclitaxel | Not specified | Increased the anti-cancer activity of paclitaxel tenfold. foreverest.net |
Analytical Methodologies for + Beta Caryophyllene Quantification and Characterization
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of (+)-β-caryophyllene from various matrices. Both gas and liquid chromatography techniques are extensively utilized.
Gas Chromatography (GC) Applications
Gas chromatography is a primary method for the analysis of volatile compounds like (+)-β-caryophyllene. lmaleidykla.lt Several GC-based techniques are employed, each with specific advantages.
Static Headspace Gas Chromatography (SHS-GC): This technique is a simple and rapid method for analyzing volatile compounds. lmaleidykla.ltlmaleidykla.lt It involves heating the sample in a sealed vial to allow volatile components to partition into the headspace, which is then injected into the GC system. lmaleidykla.ltresearchgate.net However, SHS-GC can have a high detection limit, making it suitable for samples with a (+)-β-caryophyllene concentration higher than 0.1 mg/g. lmaleidykla.ltlmaleidykla.lt
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a solvent-free sample preparation technique that uses a coated fiber to extract analytes from a sample. When coupled with GC-MS, it offers a highly sensitive method for the determination of (+)-β-caryophyllene, even at low concentrations. lmaleidykla.ltlmaleidykla.lt This method has been successfully applied to the analysis of (+)-β-caryophyllene in various matrices, including infused oils. lmaleidykla.ltlmaleidykla.ltresearchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used quantitative technique. It is valued for its robustness and wide linear range. This method has been validated for the quantification of (+)-β-caryophyllene in various products, including clove extract and soft capsules. nih.govresearchgate.netoup.com
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides both qualitative and quantitative information. lmaleidykla.lt The mass spectrometer allows for the identification of compounds based on their mass spectra, which can be compared to libraries like the NIST (National Institute of Standards and Technology) library. lmaleidykla.ltresearchgate.net For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of (+)-β-caryophyllene, such as m/z 93 and 133. lmaleidykla.ltresearchgate.net A GC-MS method has also been developed for the determination of (+)-β-caryophyllene in rat plasma. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
While GC is common for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile derivatives or when derivatization is not desired. rsdjournal.orgresearchgate.netrsdjournal.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used HPLC mode for the separation of non-polar compounds like (+)-β-caryophyllene. ijcrt.org A typical RP-HPLC method might use a C18 column and a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water. ijcrt.orgsielc.com UV detection is commonly employed, with wavelengths around 200-210 nm being suitable for (+)-β-caryophyllene. rsdjournal.orgijcrt.org This technique has been successfully developed and validated for the analysis of (+)-β-caryophyllene in oleoresins and emulsion systems. rsdjournal.orgresearchgate.netrsdjournal.org
Advanced Hyphenated Techniques
The combination of multiple analytical techniques, known as hyphenation, provides enhanced analytical capabilities. nih.govresearchgate.net
GC/Q-ToF-MS coupled with Headspace Solid-Phase Microextraction (HS-SPME): This advanced technique combines the separation power of gas chromatography with the high-resolution mass accuracy of a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, preceded by HS-SPME for sample extraction. nih.govolemiss.edumdpi.com This powerful combination allows for highly sensitive and selective quantification and is particularly useful for complex biological matrices. nih.govolemiss.edu It has been successfully used to study the in vitro metabolism of (+)-β-caryophyllene. nih.govolemiss.edumdpi.com
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of (+)-β-caryophyllene.
Mass Spectrometry (MS): As mentioned in the context of GC-MS, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-β-caryophyllene, aiding in its identification. researchgate.netnist.gov High-resolution mass spectrometry, as in GC/Q-ToF-MS, offers very precise mass measurements, further confirming the elemental composition of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analyses are powerful tools for the definitive structural confirmation of (+)-β-caryophyllene. researchgate.netnih.gov
¹H NMR: Provides information about the number and types of protons in the molecule. hmdb.canp-mrd.orghmdb.ca
¹³C NMR: Provides information about the carbon skeleton of the molecule.
2D NMR (e.g., HSQC): Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establish correlations between protons and their directly attached carbons, providing unambiguous assignments of the NMR signals and confirming the connectivity of the molecule. researchgate.net
Method Development and Validation for Biological Matrices and Formulations
To ensure the reliability of analytical data, methods for quantifying (+)-β-caryophyllene in biological matrices and pharmaceutical formulations must be rigorously developed and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.govijcrt.org Key validation parameters include:
Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.govnih.govijcrt.org For example, a GC method for (+)-β-caryophyllene in clove extract showed high linearity with a correlation coefficient (R²) of 0.999 or more. nih.govresearchgate.net An HPLC method for copaiba oleoresin demonstrated linearity in the range of 20 to 100 µg/mL with a correlation coefficient of 0.9987. rsdjournal.org A validated HS-SPME-GC/Q-ToF-MS method for in vitro metabolism studies showed an R² of 0.9948. nih.govolemiss.edu
Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
LOD: The lowest concentration of an analyte that can be reliably detected.
LOQ: The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijcrt.org A GC method reported LOD and LOQ values of 1.28 µg/mL and 3.89 µg/mL, respectively. nih.govresearchgate.net An RP-HPLC method determined the LOD and LOQ to be 1.976 µg/mL and 5.989 µg/mL, respectively. ijcrt.org The highly sensitive HS-SPME-GC/Q-ToF-MS method had an LOD of 3 ng/mL and an LOQ of 10 ng/mL. nih.govolemiss.edu
Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov Precision is evaluated at two levels:
Intra-day precision (repeatability): Assesses precision over a short period.
Inter-day precision (intermediate precision): Assesses precision over different days. ijcrt.org For a GC method, the RSD for repeatability and inter-tester reproducibility was found to be between 1.34% and 2.69%. nih.govresearchgate.net An HS-SPME-GC/Q-ToF-MS method demonstrated inter- and intra-day precision with an RSD of less than 10%. nih.govolemiss.edu
Accuracy: This determines how close the measured value is to the true value. It is often assessed through recovery studies. ijcrt.org An accuracy of 101.6–102.2% was reported for a validated GC method. nih.govresearchgate.net
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsdjournal.orgresearchgate.net
The following interactive table summarizes the validation parameters of different analytical methods for (+)-β-caryophyllene.
| Analytical Method | Matrix | Linearity (Range) | Correlation Coefficient (R²) | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| GC-FID | Clove Extract | Not Specified | >0.999 | 1.28 µg/mL | 3.89 µg/mL | 1.34 - 2.69 | 101.6 - 102.2 | nih.govresearchgate.net |
| RP-HPLC | Copaiba Oleoresin | 20 - 100 µg/mL | 0.9975 | Not Specified | Not Specified | Not Specified | Not Specified | rsdjournal.org |
| RP-HPLC | Bulk Drug | 25 - 75 µg/mL | 0.999 | 1.976 µg/mL | 5.989 µg/mL | Not Specified | Not Specified | ijcrt.org |
| HS-SPME-GC/Q-ToF-MS | In vitro metabolism | Not Specified | 0.9948 | 3 ng/mL | 10 ng/mL | <10 | Not Specified | nih.govolemiss.edu |
Qualitative and Quantitative Assessment in Biological Systems
A significant application of these analytical methods is the study of (+)-β-caryophyllene in biological systems, particularly its metabolism.
In vitro Metabolism Studies: Understanding how (+)-β-caryophyllene is metabolized is crucial for evaluating its biological activity and potential interactions. In vitro models using human liver microsomes (HLM) and S9 fractions are commonly employed. nih.govmdpi.com These fractions contain the primary enzymes responsible for drug metabolism. A developed HS-SPME-GC/Q-ToF-MS method has been instrumental in quantifying the depletion of (+)-β-caryophyllene over time when incubated with HLM and S9 fractions. nih.govolemiss.edumdpi.com
Metabolic Stability: Studies have shown that (+)-β-caryophyllene is extensively metabolized. In one study, it was rapidly depleted within 30 minutes in HLM, indicating significant Phase I metabolism. The depletion was slower in S9 fractions, which contain both Phase I and Phase II enzymes. mdpi.com
Metabolic Clearance: The rate of metabolism can be expressed as intrinsic clearance (CL'int) and half-life (T₁/₂). For (+)-β-caryophyllene (10 µM), a T₁/₂ of 9.6 minutes and a CL'int of 194.9 mL/min/kg were observed in HLM. In S9 fractions, the T₁/₂ was 44.4 minutes, and the CL'int was 42.2 mL/min/kg. mdpi.com These findings demonstrate that (+)-β-caryophyllene undergoes extensive metabolism through both Phase I and Phase II pathways. mdpi.com
Preclinical Study Models and Methodological Considerations in + Beta Caryophyllene Research
In Vitro Cellular Models
In vitro studies utilize cultured cells to investigate the direct effects of (+)-beta-Caryophyllene on specific cellular processes. These models offer a controlled environment to study molecular interactions and cellular responses.
Cancer Cell Line Studies
This compound has been extensively studied for its anti-cancer properties across a variety of cancer cell lines.
Liver Cancer: In hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC-7721, BCP demonstrated a dose-dependent inhibition of cell proliferation. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) values were determined to be 193.60 ± 3.20 μM for HepG2 and 334.50 ± 2.96 μM for SMMC-7721 cells. nih.govfrontiersin.org Furthermore, BCP was found to reduce the migration and invasion of these HCC cells. nih.govfrontiersin.org It also exhibited a synergistic effect in enhancing the cytotoxicity of chemotherapeutic drugs like doxorubicin (B1662922) (DOX) and cisplatin (B142131) (DDP) in these cancer cells. nih.govfrontiersin.org
Colorectal Cancer: Studies on colorectal cancer cell lines, including HT-29, HCT-116, and CaCo-2, have shown the anti-proliferative effects of BCP. nih.gov BCP isolated from Aquilaria crassna stem bark led to strong growth inhibition in HCT-116 and HT-29 cells. nih.gov In another study, BCP was reported to potentiate the cytotoxicity of doxorubicin in resistant Caco-2 cells. nih.gov It has been shown to inhibit the proliferation of HCT-116 cells in a dose- and time-dependent manner. researchgate.net
Pancreatic Cancer: The anti-proliferative activity of BCP has also been observed in the PANC-1 human pancreatic cancer cell line. nih.govnih.gov One study reported an IC50 value of approximately 27 µM for PANC-1 cells. nih.gov
Breast Cancer: In the context of breast cancer, BCP has demonstrated anti-proliferative effects against cell lines such as MCF-7 and BT-20. nih.govnih.gov Its derivative, β-caryophyllene oxide, showed an IC50 of 24 µg/mL against MCF-7 breast cancer cells. researchgate.net
Melanoma: An anti-proliferative effect of BCP isolated from Heterotheca inuloides was observed against the human melanoma cell line HTB140. nih.gov
Lung Cancer: BCP has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells, including A549 and NCI-H358 cell lines, by inducing cell cycle arrest and promoting apoptosis. mdpi.comresearchgate.net
Ovarian and Bladder Cancer: The anticancer characteristics of BCP have been documented in ovarian and bladder cancer cell lines. nih.govresearchgate.net For instance, BCP showed significant cytotoxicity in human bladder cancer cell lines T24 and 5637, with an IC50 value of 40 µg/mL. nih.gov
Other Cancer Cell Lines: The cytotoxic effects of BCP have also been noted in KB human oral cancer cells. researchgate.net
Below is a table summarizing the effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Observed Effects | IC50 Value |
| HepG2 | Liver Cancer | Inhibition of proliferation, migration, and invasion; synergistic with doxorubicin and cisplatin. nih.govfrontiersin.org | 193.60 ± 3.20 μM nih.govfrontiersin.org |
| SMMC-7721 | Liver Cancer | Inhibition of proliferation, migration, and invasion; synergistic with doxorubicin and cisplatin. nih.govfrontiersin.org | 334.50 ± 2.96 μM nih.govfrontiersin.org |
| HT-29 | Colorectal Cancer | Strong growth inhibition. nih.gov | Not specified |
| HCT-116 | Colorectal Cancer | Strong growth inhibition, dose- and time-dependent anti-proliferative effects. nih.govresearchgate.net | ~19 µM nih.gov |
| CaCo-2 | Colorectal Cancer | Potentiated doxorubicin cytotoxicity. nih.gov | Not specified |
| PANC-1 | Pancreatic Cancer | Growth inhibition. nih.gov | ~27 µM nih.gov |
| MCF-7 | Breast Cancer | Anti-proliferative effects. nih.gov | Not specified |
| BT-20 | Breast Cancer | Anti-proliferative effect. nih.gov | Not specified |
| HTB140 | Melanoma | Anti-proliferative effect. nih.gov | Not specified |
| A549 | Lung Cancer | Inhibition of growth, induction of cell cycle arrest and apoptosis. mdpi.comresearchgate.net | Not specified |
| NCI-H358 | Lung Cancer | Inhibition of growth, induction of cell cycle arrest and apoptosis. mdpi.com | Not specified |
| T24 | Bladder Cancer | Cytotoxicity. nih.gov | 40 µg/mL nih.gov |
| 5637 | Bladder Cancer | Cytotoxicity. nih.gov | 40 µg/mL nih.gov |
| KB Cells | Oral Cancer | Cytotoxicity at high concentrations. researchgate.net | Not specified |
Immune Cell Models
The immunomodulatory properties of this compound have been investigated using immune cell models.
RAW267.4 Macrophages: In the murine macrophage cell line RAW267.4, BCP has been shown to suppress cell proliferation. spandidos-publications.com When combined with other botanical molecules like baicalin (B1667713) and (+)-catechin, it synergistically promoted the death of RAW267.4 cells. nih.gov Furthermore, BCP was found to reduce the levels of proinflammatory cytokines, including TNF-α, PGE-2, and IL-6 in RAW 264.7 cells. mdpi.com In a model of experimental colitis, BCP was found to have a good inhibitory effect on macrophage lipid peroxidation and could reverse the inflammatory effects activated by ferroptosis in macrophages. nih.gov
Neuronal Cell Models
The neuroprotective effects of this compound have been explored in various neuronal cell models.
PC-12 Cells: In the PC-12 cell line, a model for neuronal cells, BCP has been shown to induce neuritogenesis, the growth of neurites from neuronal cells. researchgate.netnih.gov This effect was found to be independent of cannabinoid receptors and was instead associated with the activation of trkA receptors. researchgate.netnih.gov BCP also increased the survival of NGF-deprived PC-12 cells and the expression of proteins associated with axonal plasticity. researchgate.netnih.gov It has also been shown to improve PC-12 cell viability and protect cell morphology in a model of Alzheimer's disease. nih.gov
SH-SY5Y Cells: In the human neuroblastoma cell line SH-SY5Y, BCP has demonstrated neuroprotective activity. nih.govmdpi.com It was found to enhance cell viability, reduce the release of lactic dehydrogenase, decrease the generation of reactive oxygen species (ROS), and alter Caspase 3 activity. mdpi.com Studies have also shown that BCP can protect SH-SY5Y cells from cadmium-induced toxicity by inhibiting oxidative stress, neuroinflammation, and apoptosis. mdpi.com
Fibroblast Cell Models
The effects of this compound have also been assessed in fibroblast cell models.
L929 Mouse Fibroblast Cells: In L-929 murine fibroblast cells, BCP was observed to enhance the anticancer activity of paclitaxel (B517696). nih.gov
Normal Cell Cytotoxicity Assessments
A crucial aspect of preclinical research is to evaluate the cytotoxicity of a compound on normal, non-cancerous cells to determine its selectivity.
Skin Fibroblasts and PBMCs: Studies have shown that BCP exhibits selective cytotoxicity, being more toxic to cancer cells at lower concentrations while requiring higher doses to induce toxicity in normal cells. nih.gov For instance, the IC50 value of BCP was found to be greater than 100 μM in skin fibroblasts and peripheral blood mononuclear cells (PBMCs). nih.gov
HL-7702 Normal Liver Cells: In comparison to its effects on liver cancer cells, BCP showed low cytotoxicity to the normal human liver cell line HL-7702, with a relatively high IC50 value of 610.91 ± 2.72 μM. nih.govfrontiersin.org This suggests that BCP may selectively target tumor cells with tolerable side effects on normal liver cells. nih.gov
Below is a table summarizing the cytotoxicity of this compound on normal cell lines.
| Cell Line | Cell Type | Observed Effects | IC50 Value |
| Skin Fibroblasts | Normal Human Fibroblasts | Low cytotoxicity. nih.gov | >100 μM nih.gov |
| PBMCs | Peripheral Blood Mononuclear Cells | Low cytotoxicity. nih.gov | >100 μM nih.gov |
| HL-7702 | Normal Human Liver Cells | Low cytotoxicity compared to liver cancer cells. nih.govfrontiersin.org | 610.91 ± 2.72 μM nih.govfrontiersin.org |
In Vivo Animal Models
Inflammatory Pain Models: In a rat model of persistent inflammatory pain, BCP was shown to have an analgesic role in both male and female rats, confirming its potential to treat pain. frontiersin.org
Metabolic Disease Models: In a diet-induced obesity mouse model, chronic supplementation with BCP improved various metabolic parameters, including body weight, fasting glucose levels, and insulin (B600854) tolerance. researchgate.net It also modulated immune response factors, suggesting its potential in managing metabolic and immunological dysregulation in obesity. researchgate.net
Drug Addiction Models: Preclinical studies using animal models of substance use disorders have reported promising results with BCP. nih.govresearchgate.net It has been shown to prevent or reverse behavioral changes resulting from drug exposure, suggesting its potential as a therapeutic agent for addiction. nih.govresearchgate.net
Cancer Models: In a mouse xenograft model using HCT-116 colorectal cancer cells, oral administration of BCP resulted in a remarkable reduction in tumor size in a dose-dependent manner. researchgate.net Another study in a hepatocellular carcinoma mouse model showed that BCP suppressed tumor incidence by downregulating inflammation and inducing apoptosis. nih.gov
Colitis Models: In a mouse model of experimental colitis, BCP was found to ameliorate inflammation by inhibiting macrophage ferroptosis, highlighting a novel mechanism for its anti-inflammatory effects in the gut. nih.gov
Disease-Specific Models
The therapeutic potential of this compound (BCP) has been investigated across a range of disease-specific animal models, providing crucial insights into its pharmacological effects. These models are instrumental in understanding the compound's efficacy in simulated human disease states.
Cancer Xenografts:
Nude Mouse Model (Colorectal Cancer): In studies involving human colorectal cancer, both ectopic and orthotopic xenograft models in nude mice have been utilized. The administration of BCP demonstrated a significant, dose-dependent reduction in tumor size. researchgate.netnih.gov Histological analysis of these tumors revealed a marked decrease in the density of vascularization, indicating anti-angiogenic properties. researchgate.netnih.gov
Triple-Negative Breast Cancer (TNBC): The efficacy of BCP, particularly in combination with other cannabinoids like cannabichromene (B1668259) (CBC), has been evaluated in BALB/c nude mice bearing MDA-MB-231 DOX RT cell xenografts, a model for doxorubicin-resistant TNBC. mdpi.comebi.ac.uk Combination therapy resulted in a more significant reduction in tumor volume compared to individual treatments. mdpi.comebi.ac.uk Mechanistic studies in TNBC cell lines suggest BCP can counteract chemoresistance induced by external factors like cigarette smoke condensate by triggering oxidative stress, cell cycle arrest, and apoptosis. nih.govresearchgate.net
Obese Mice with Melanoma: The influence of obesity on cancer progression has been studied using C57BL/6N mice fed a high-fat diet (HFD) and injected with B16F10 melanoma cells. wikipedia.orgnih.gov This model showed that an HFD accelerates melanoma growth and metastasis. Dietary BCP was found to suppress this HFD-stimulated tumor progression and metastasis. wikipedia.orgnih.gov The anti-cancer effects in this model were associated with the suppression of cell cycle progression, angiogenesis, and lymphangiogenesis, alongside the induction of apoptosis in tumor tissues. wikipedia.org
Diabetic Cardiomyopathy in Rats:
A common model for diabetic cardiomyopathy involves inducing diabetes in rats, such as Sprague-Dawley or Wistar strains, through a combination of a high-fat diet and a low-dose injection of streptozotocin. guidetopharmacology.orgmdpi.comguidetopharmacology.org In these models, BCP treatment has been shown to alleviate key features of diabetic cardiomyopathy. guidetopharmacology.orgguidetopharmacology.org Observed benefits include the mitigation of myocardial fibrosis, oxidative stress, and inflammation. mdpi.comguidetopharmacology.org The protective effects of BCP in this context are often linked to the activation of the cannabinoid type-2 (CB2) receptor, as the co-administration of a CB2 antagonist can abrogate these positive outcomes. guidetopharmacology.orgguidetopharmacology.org
Substance Use Disorder Models in Mice and Rats:
Methamphetamine Self-Administration: The potential of BCP to modulate the rewarding effects of methamphetamine has been studied in rats and mice using self-administration paradigms. nih.govnih.gov In these models, animals are trained to perform an action (e.g., press a lever) to receive an infusion of the drug. Systemic administration of BCP has been found to dose-dependently inhibit methamphetamine self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement, suggesting that BCP can reduce the motivation to take the drug. nih.govnih.gov Studies using CB2-knockout (CB2-KO) mice indicate that the effects of low-dose BCP are mediated by the CB2 receptor, while higher doses may involve non-CB2 receptor mechanisms. nih.govnih.gov
Cocaine Self-Administration: Similar self-administration models have been employed in rats and mice to evaluate BCP's effect on cocaine addiction-related behaviors. mdpi.comnih.gov BCP has been shown to attenuate cocaine self-administration. mdpi.comnih.gov Interestingly, in studies with CB1-KO and CB2-KO mice, BCP's inhibitory effect on cocaine self-administration was not abolished, suggesting the involvement of non-cannabinoid receptor pathways, such as the peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.gov
Brain Stimulation Reward (BSR): The BSR paradigm is used to assess the effects of substances on the brain's reward pathways. In this model, animals can self-administer brief electrical stimulations to reward-associated brain regions. BCP has been shown to attenuate the reward-enhancing effects of methamphetamine. nih.govnih.gov Furthermore, BCP has been observed to attenuate brain-stimulation reward maintained by optogenetic stimulation of dopaminergic neurons, pointing to the involvement of the dopamine (B1211576) system in its mechanism of action.
| Disease Model | Animal Model | Key Findings with this compound | Primary Citations |
|---|---|---|---|
| Colorectal Cancer Xenograft | Nude Mice | Dose-dependent reduction in tumor size and vascularization. | researchgate.netnih.gov |
| Triple-Negative Breast Cancer Xenograft | BALB/c Nude Mice | Synergistic tumor volume reduction when combined with cannabichromene. | mdpi.comebi.ac.uk |
| Melanoma in Obese Mice | C57BL/6N Mice on High-Fat Diet | Suppression of diet-stimulated tumor growth and metastasis. | wikipedia.orgnih.gov |
| Diabetic Cardiomyopathy | Rats (High-Fat Diet + Streptozotocin) | Alleviation of myocardial fibrosis, oxidative stress, and inflammation. | guidetopharmacology.orgmdpi.comguidetopharmacology.org |
| Methamphetamine Use Disorder | Rats and Mice (Self-Administration) | Inhibition of drug self-administration and motivation. | nih.govnih.gov |
| Cocaine Use Disorder | Rats and Mice (Self-Administration) | Attenuation of cocaine self-administration, likely via non-CB receptor pathways. | mdpi.comnih.gov |
| Brain Stimulation Reward | Mice and Rats | Attenuation of the reward-enhancing effects of methamphetamine. | nih.govnih.gov |
Organ-Specific Injury Models
BCP has also been evaluated in models designed to mimic injury to specific organs, providing evidence for its protective effects against toxicity and disease progression.
Alcoholic Steatohepatitis: In a mouse model of chronic and binge alcohol-induced liver injury, chronic treatment with BCP was found to alleviate liver damage and inflammation. nih.govmdpi.com This protective effect was associated with a reduction in the pro-inflammatory "M1" polarization of Kupffer cells and decreased expression of vascular adhesion molecules. nih.govmdpi.com The beneficial effects were attenuated in CB2 receptor knockout mice, indicating a crucial role for this receptor in mediating BCP's hepatoprotective actions. nih.govmdpi.com
Liver Toxicity: The protective effects of BCP against liver toxicity have been demonstrated in a rat model of thioacetamide-induced liver fibrosis. nih.gov Additionally, in a mouse model of hepatocellular carcinoma induced by diethylnitrosamine (DEN) and carbon tetrachloride (CCl4), BCP supplementation was shown to reduce tumor incidence and ameliorate alterations in liver function markers and oxidative stress. ebi.ac.uk
Nephrotoxicity: BCP has been shown to confer protection in various models of kidney injury. In a mouse model of cisplatin-induced nephrotoxicity, BCP dose-dependently ameliorated kidney dysfunction, morphological damage, and the inflammatory response in a CB2 receptor-dependent manner. mdpi.com Similarly, BCP has demonstrated protective effects against amikacin-induced nephrotoxicity in rats by regulating oxidative stress and inflammation. It also mitigated nephrotoxicity induced by environmental toxicants DEN and CCl4 in mice.
Pain Models
The analgesic properties of BCP have been extensively studied in various preclinical pain models.
Chronic Pain Models: In mouse models of inflammatory and neuropathic pain, orally administered BCP has been shown to reduce pain responses. nih.gov For instance, in the formalin test, which models persistent inflammatory pain, BCP reduced the late phase pain response in a CB2 receptor-dependent manner. nih.gov In a neuropathic pain model, chronic oral administration of BCP attenuated thermal hyperalgesia and mechanical allodynia. nih.gov Studies in rats using a model of persistent inflammatory pain also demonstrated that long-term intake of BCP can decrease pain behaviors.
Wound Healing Models
The potential of BCP to promote wound healing has been investigated in rodent models.
In cutaneous wound models in mice, topical application of BCP has been shown to enhance re-epithelialization. This effect is associated with increased cell proliferation and migration. In an excision wound model in male Wistar rats, a topical formulation of BCP demonstrated wound-healing potential mediated by antioxidant, anti-inflammatory, and re-epithelialization mechanisms. researchgate.net
Computational and In Silico Approaches
In addition to in vivo and in vitro studies, computational methods have been employed to elucidate the mechanisms of action of this compound at a molecular level.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to investigate the interaction of BCP with various protein targets implicated in different diseases.
GSK-3β, TGF-β1, TGF-β2, VEGF, and MMP-9: A molecular docking study evaluated the binding of BCP to several key proteins involved in wound healing. The binding energies were found to be -6.84 kcal/mol for Glycogen Synthase Kinase-3 beta (GSK-3β), -5.2 kcal/mol for Transforming Growth Factor-beta 1 (TGF-β1), -4.48 kcal/mol for TGF-β2, -3.77 kcal/mol for Vascular Endothelial Growth Factor (VEGF), and -6.41 kcal/mol for Matrix Metalloproteinase-9 (MMP-9). The strong binding affinity with GSK-3β suggests a potential anti-inflammatory mechanism.
JAK2, STAT3, and BACE1: In the context of Alzheimer's disease research, molecular docking simulations were performed to assess the interaction of BCP with Janus Kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), and Beta-secretase 1 (BACE1). nih.govmdpi.com These studies indicated that BCP could stably bind to these proteins, with JAK2 being identified as a particularly stable target. nih.govmdpi.com This suggests that BCP's neuroprotective effects may be mediated through the inhibition of the JAK2-STAT3-BACE1 signaling pathway. nih.govmdpi.com
CB2: As a known agonist of the CB2 receptor, the interaction between BCP and CB2 has been a subject of in silico studies. Molecular docking has shown that BCP interacts with the same binding sites on the CB2 receptor as other known agonists. nih.govnih.gov
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Associated Condition/Process | Primary Citations |
|---|---|---|---|---|
| GSK-3β | 1Q5K | -6.84 | Wound Healing, Inflammation | |
| TGF-β1 | 1PY5 | -5.2 | Wound Healing, Fibrosis | |
| TGF-β2 | 1M9Z | -4.48 | Wound Healing, Fibrosis | |
| VEGF | 3QTK | -3.77 | Wound Healing, Angiogenesis | |
| MMP-9 | 5UE4 | -6.41 | Wound Healing, Cancer | |
| JAK2 | - | Identified as a stable target | Neuroprotection (Alzheimer's Disease) | nih.govmdpi.com |
| STAT3 | - | Docking simulated | Neuroprotection (Alzheimer's Disease) | nih.govmdpi.com |
| BACE1 | - | Docking simulated | Neuroprotection (Alzheimer's Disease) | nih.govmdpi.com |
| CB2 | - | Confirmed interaction at agonist binding sites | Inflammation, Pain | wikipedia.orgnih.govnih.gov |
Cheminformatics and Interactome Studies
Cheminformatics applies computational methods to analyze chemical data, while interactome studies map the complex network of molecular interactions in a biological system.
Cheminformatics: The physicochemical properties of this compound have been calculated using cheminformatics tools. These properties are used to predict its "drug-likeness" based on criteria such as Lipinski's Rule-of-Five. mdpi.com Such analyses help in the early stages of drug development to assess the potential of a compound to be an orally active drug in humans.
Interactome Studies: A cheminformatics and interactome study was conducted using in silico approaches to screen numerous phytochemicals for their potential to target immune genes associated with COVID-19. This study identified this compound and its derivative, β-caryophyllene oxide, as compounds that interact with these immune-related genes, suggesting their potential in modulating immune responses. Another study visualized the interaction network between beta-caryophyllene (B1668595) and the glycoprotein (B1211001) B binding pocket of the Herpes Simplex Virus-1, identifying key van der Waals and Pi-Alkyl interactions that stabilize the binding. wikipedia.org
Network Pharmacology and Gene Enrichment Analysis
Network pharmacology is a contemporary research paradigm that investigates the complex interactions between drug compounds, their molecular targets, and associated diseases from a holistic, network-based perspective. This approach is particularly well-suited for elucidating the polypharmacological nature of natural products like (+)-β-caryophyllene, which often exert their therapeutic effects by modulating multiple targets and pathways simultaneously. By constructing and analyzing compound-target-disease networks, researchers can predict potential mechanisms of action, identify key biological pathways, and discover novel therapeutic applications. Complementing this is gene enrichment analysis, a powerful bioinformatic method used to interpret lists of genes, often those identified through network pharmacology or transcriptomic studies. This analysis determines whether these genes are significantly overrepresented in specific Gene Ontology (GO) terms—covering biological processes, cellular components, and molecular functions—or Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways. Together, these methodologies provide a systematic and comprehensive framework for understanding the molecular underpinnings of (+)-β-caryophyllene's diverse pharmacological activities in preclinical research.
Network Pharmacology in (+)-β-Caryophyllene Research
Network pharmacology studies have been instrumental in mapping the intricate molecular interactions of (+)-β-caryophyllene across various disease models, notably in cancer and cardiovascular conditions. In the context of colorectal cancer, a network pharmacology approach identified 91 potential gene and protein targets for β-caryophyllene. By constructing a Compound-Disease-Target (C-D-T) network, researchers were able to visualize the relationships between β-caryophyllene, its targets, and the pathophysiology of the disease. This analysis highlighted apoptosis, autophagy, reactive oxygen species (ROS), and the NF-κB signaling pathway as key downstream mechanisms of action nih.gov.
Another study focusing on myocardial ischemia-reperfusion injury employed network pharmacology to elucidate the cardioprotective mechanisms of β-caryophyllene. The investigation suggested that β-caryophyllene exerts its effects by inhibiting the HSP-60/TLR/MyD88/NFκB signaling pathway, a critical inflammatory cascade in this condition nih.gov.
The table below summarizes key gene targets of (+)-β-caryophyllene identified through network pharmacology and related preclinical studies across different disease models.
Gene Enrichment Analysis of (+)-β-Caryophyllene's Effects
Gene enrichment analysis provides deeper insights into the biological significance of the gene targets identified through network pharmacology. By categorizing genes into functional groups, this analysis helps to elucidate the overarching biological processes and molecular functions affected by (+)-β-caryophyllene.
Gene Ontology (GO) Enrichment Analysis
GO analysis organizes genes into three main domains: Biological Process, Cellular Component, and Molecular Function. In a study on a derivative of β-caryophyllene for colorectal cancer, GO enrichment analysis of predicted targets revealed significant associations with several key biological processes. These included the regulation of apoptosis, cellular responses to stress, and protein phosphorylation. In terms of cellular components, the targets were predominantly associated with the cytoplasm, nucleus, and membrane-bound organelles. The molecular function analysis highlighted enrichment in protein binding, enzyme binding, and ATP binding activities.
The following table presents a summary of significantly enriched GO terms for (+)-β-caryophyllene targets from a representative preclinical study.
Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Analysis
KEGG pathway analysis maps the identified gene targets to specific signaling pathways, providing a more detailed understanding of the molecular cascades modulated by (+)-β-caryophyllene. In hepatocellular carcinoma, KEGG analysis of differentially expressed genes following β-caryophyllene treatment showed significant enrichment in pathways related to cancer, such as the MAPK signaling pathway, PI3K-Akt signaling pathway, and pathways in cancer nih.gov.
In the context of colorectal cancer, KEGG analysis of targets for a β-caryophyllene derivative implicated pathways such as apoptosis, the cell cycle, and various cancer-related pathways nih.gov. This aligns with the compound's observed anti-proliferative and pro-apoptotic effects in preclinical models.
The table below details some of the key KEGG pathways found to be significantly enriched with gene targets of (+)-β-caryophyllene in preclinical research.
Toxicological Considerations and Safety Profile in Preclinical Studies of + Beta Caryophyllene
Cytotoxicity and Selectivity in Normal vs. Cancer Cells
Preclinical evidence suggests that (+)-beta-Caryophyllene (BCP) exhibits selective cytotoxic activity, demonstrating a higher degree of toxicity towards various cancer cell lines while showing comparatively lower toxicity in normal, non-cancerous cells. nih.govnih.govfrontiersin.org This selective nature is a significant aspect of its preclinical safety profile.
In studies evaluating its effects on normal cells, high concentrations of BCP were generally required to induce cytotoxic effects. nih.gov For instance, the half-maximal inhibitory concentration (IC50) value for BCP was found to be greater than 100 μM in skin fibroblasts and peripheral blood mononuclear cells (PBMCs). nih.gov In another study involving normal human fibroblasts, the IC50 value was even higher, at over 200 μM. nih.gov Similarly, investigations using the normal liver cell line HL-7702 demonstrated that BCP has relatively low toxicity. nih.govfrontiersin.org
In contrast, BCP has been shown to significantly decrease the proliferation of various cancer cell lines, including those of the colon (HT-29 and HCT-116) and pancreas (PANC-1). mdpi.com Its oxide form, β-caryophyllene oxide (BCPO), has also been reported as a safe anti-proliferative agent, inducing apoptosis in prostate cancer cells (PC-3) with low toxicity towards normal cells. nih.gov This differential effect suggests that BCP may selectively target cancer cells while sparing healthy ones. nih.govfrontiersin.org Some research indicates that BCP can act as a dual modulator of oxidative stress, which may contribute to its lower toxicity in normal cells. researchgate.net
| Cell Line | Cell Type | IC50 Value (μM) |
|---|---|---|
| Skin Fibroblasts | Fibroblast | >100 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | >100 |
| Normal Human Fibroblasts | Fibroblast | >200 |
| HL-7702 | Liver Cells | Relatively low toxicity observed |
Acute and Repeated-Dose Toxicity Assessments in Animal Models (e.g., OECD Guidelines)
The safety of this compound has been evaluated in acute and repeated-dose toxicity studies in animal models, often following the Organization for Economic Co-operation and Development (OECD) guidelines. These studies have consistently demonstrated a favorable safety profile.
BCP is classified under category five according to OECD guideline 423, which designates substances as toxic at doses greater than 2000 mg/kg. mdpi.comresearchgate.net Acute oral toxicity studies in female Swiss mice, following OECD guideline 423, showed no toxic effects at a dose of 2000 mg/kg. mdpi.comnih.gov In rats, the lethal dose 50% (LD50) has been calculated to be greater than 5000 mg/kg, indicating very low acute toxicity. mdpi.comresearchgate.net
Repeated-dose toxicity studies have further supported these findings. A 28-day study in female Swiss mice, conducted according to OECD guideline 407, with oral administration of BCP at doses of 300 and 2000 mg/kg, did not result in any adverse clinical signs or mortality. nih.gov There were no significant changes in body weight, food and water intake, or hematological and biochemical parameters compared to the control group. nih.govresearchgate.net
A 90-day subchronic toxicity study in Wistar rats, where BCP oil was administered by oral gavage at dosages up to 700 mg/kg/day, also reported no significant toxicological manifestations. nih.govsemanticscholar.org The test substance was well-tolerated, with no major treatment-related changes in general condition, neurobehavioral endpoints, growth, organ weight, or clinical pathology parameters. nih.govsemanticscholar.org Based on this study, the no-observed-adverse-effect level (NOAEL) was determined to be 700 mg/kg body weight/day for both male and female rats. nih.gov
| Study Type | Animal Model | Guideline | Dosage | Key Findings |
|---|---|---|---|---|
| Acute Oral Toxicity | Female Swiss Mice | OECD 423 | 2000 mg/kg | No toxic effects observed. mdpi.comnih.gov |
| Acute Oral Toxicity | Rats | N/A | >5000 mg/kg | LD50 > 5000 mg/kg. mdpi.com |
| 28-Day Repeated-Dose | Female Swiss Mice | OECD 407 | 300 and 2000 mg/kg/day | No adverse clinical signs or mortality; no significant changes in measured parameters. nih.gov |
| 90-Day Subchronic Toxicity | Wistar Rats | N/A | Up to 700 mg/kg/day | No significant toxicological manifestations; NOAEL established at 700 mg/kg/day. nih.gov |
Impact on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms CYP1A2, CYP3A4) and Potential Drug Interactions
Preclinical in vitro studies have shown that this compound and its related sesquiterpenes can interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. This indicates a potential for drug interactions if BCP is co-administered with other therapeutic agents that are metabolized by these enzymes.
Research using both rat and human hepatic microsomes has demonstrated that BCP, along with its oxide form (CAO) and α-humulene, can significantly inhibit the activities of CYP3A enzymes. nih.gov CYP3A4 is a major isoform in humans, responsible for the metabolism of a large number of xenobiotics and clinically used drugs. mdpi.comnih.gov Among the tested sesquiterpenes, β-caryophyllene oxide was found to be the strongest inhibitor, exhibiting a non-competitive type of inhibition. nih.gov While the effects on CYP2D6, CYP1A2, and CYP2B6 were limited, the potent inhibition of CYP3A4 suggests that BCP could affect the pharmacokinetics of concurrently administered drugs that are substrates for this enzyme. mdpi.comresearchgate.net The similarity in results between rat and human microsomes suggests that rats could be a suitable model for further in vivo investigation of these potential interactions. nih.gov
Genotoxicity Evaluations
The genotoxic potential of this compound and its derivatives has been assessed in preclinical studies. Genotoxicity tests are crucial for evaluating the potential of a substance to cause damage to genetic material.
In a key study, β-caryophyllene oxide was evaluated for its mutagenic effect using the Ames test and an in vitro micronucleus assay on human lymphocytes. nih.gov The Ames test assesses the potential of a substance to induce gene mutations (frameshift or base-substitution). The micronucleus assay evaluates chromosomal damage (clastogenicity and aneuploidogenicity). The results from these assays showed that β-caryophyllene oxide was devoid of mutagenic and clastogenic effects. nih.gov
Absence of Psychotropic Adverse Effects
A significant aspect of the safety profile of this compound is its lack of psychotropic or psychoactive effects. This is a key distinction from other cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), which are known for their mind-altering properties.
The absence of psychotropic effects is attributed to BCP's selective binding affinity for the cannabinoid receptor type 2 (CB2-R) and its lack of significant affinity for the cannabinoid receptor type 1 (CB1-R). mdpi.commdpi.com The CB1 receptor is primarily responsible for mediating the psychoactive effects of cannabinoids. mdpi.com By not activating the CB1 receptor, BCP does not induce the euphoric or intoxicating effects associated with THC. nih.gov This selective agonism at the CB2 receptor allows BCP to exert various physiological effects, such as anti-inflammatory actions, without causing psychotropic side effects. mdpi.comresearchgate.net
Q & A
Q. How can interspecies variability in this compound metabolism be addressed to improve translational relevance?
- Methodological Answer :
- Cross-species liver microsome assays : Compare metabolic stability (e.g., human vs. murine CYP450 isoforms).
- PBPK modeling : Simulate tissue distribution profiles using software like GastroPlus.
- Humanized models : Use transgenic mice expressing human CB2 receptors to bridge preclinical and clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
